Soyasapogenol C is a triterpenoid compound derived from soybeans (Glycine max) and is classified as a sapogenin, which is a component of soyasaponins. These compounds are known for their diverse biological activities and potential health benefits. Soyasapogenol C plays a significant role in the pharmacological properties of soy products, contributing to their antioxidant, anti-inflammatory, and cholesterol-lowering effects.
Soyasapogenol C is primarily extracted from fermented soybean products, where it is present as part of the complex mixture of soyasaponins. The extraction process typically involves methods such as high-performance liquid chromatography (HPLC) and mass spectrometry to isolate and quantify the compound from crude soybean extracts .
The synthesis of Soyasapogenol C can be achieved through various chemical and enzymatic methods. One notable approach involves the enzymatic hydrolysis of soyasaponins, which releases the sapogenin component. This process often utilizes specific enzymes that target glycosidic bonds within the saponin structure.
The extraction and purification of Soyasapogenol C typically involve:
The molecular structure of Soyasapogenol C can be represented by the following formula:
The compound features a tetracyclic structure typical of triterpenoids, characterized by multiple hydroxyl groups that contribute to its biological activity.
Structural analysis using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provides insights into the functional groups present in Soyasapogenol C. These analyses confirm the presence of hydroxyl groups and other functional moieties essential for its activity .
Soyasapogenol C can undergo various chemical reactions typical of triterpenoids, including:
The reactivity of Soyasapogenol C is influenced by its structural features, allowing it to participate in redox reactions that can modulate its biological effects. For instance, hydroxylation at different positions can significantly alter its pharmacological profile .
The mechanism of action for Soyasapogenol C primarily involves its interaction with biological membranes and cellular signaling pathways. It is believed to exert its effects through:
Research indicates that Soyasapogenol C may activate specific nuclear receptors involved in lipid metabolism, such as peroxisome proliferator-activated receptors (PPARs), leading to beneficial metabolic outcomes .
Relevant analyses include spectroscopic methods that confirm its purity and structural integrity. For example, high-performance liquid chromatography can be used to assess the purity levels of isolated Soyasapogenol C .
Soyasapogenol C has garnered attention for its potential applications in various fields:
Emerging studies continue to explore the therapeutic potential of Soyasapogenol C, particularly in relation to chronic diseases linked to oxidative stress and inflammation .
Soyasapogenol C (SSC), chemically designated as (3S,4S,4aR,6aR,6bS,8aS,12aR,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,12,12a,14,14a-dodecahydropicen-3-ol, is an oleanane-type triterpenoid aglycone with the molecular formula C₃₀H₄₈O₂ and a molecular weight of 440.70 g/mol [8] [9]. Its core structure consists of a characteristic pentacyclic oleanane backbone with specific hydroxylation patterns: a tertiary hydroxyl group at C-3 and a primary hydroxyl group at C-24 (positioned on the hydroxymethyl side chain) [4]. Unlike Soyasapogenols A and B, SSC features a double bond between C-21 and C-22 in ring E, eliminating the hydroxyl groups present at these positions in Soyasapogenol A [4] [6].
Stereochemical analysis confirms the 3β-hydroxy configuration and the trans A/B ring junction common to oleanane-type sapogenols. The C-24 hydroxymethyl group exhibits free rotation, but its spatial orientation influences molecular interactions with biological targets. Ring E's planar conformation around the C-21=C-22 double bond enhances molecular rigidity, affecting binding affinities compared to saturated analogues [4] [9]. Crystallographic studies reveal a bent overall topology, with the hydrophobic rings A–D and the polar C-3/C-24 regions creating an amphiphilic profile [9].
Table 1: Stereochemical Features of Soyasapogenol C
Structural Element | Configuration/Feature | Biological Significance |
---|---|---|
Ring A/B Junction | trans | Stability of aglycone core |
C-3 Hydroxyl | β-orientation | Hydrogen bonding capacity |
C-21/C-22 Bond | Double bond (Δ²¹,²²) | Ring E planarity |
C-24 Group | -CH₂OH | Site for metabolic conjugation |
Overall Shape | Bent amphiphile | Membrane interaction potential |
Soyasapogenol C is not a primary product of saponin biosynthesis in soybeans but arises from acid hydrolysis or enzymatic modification of precursors during fermentation or processing. In Glycine max, the universal triterpenoid backbone 2,3-oxidosqualene undergoes cyclization via β-amyrin synthase to form β-amyrin, the progenitor of oleanane-type sapogenols [1] [7]. Oxidation cascades mediated by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs) then yield Soyasapogenol B or A derivatives:
SSC emerges when fermentation or acid treatment cleaves glycosidic bonds from group B saponins and dehydrates SSB, introducing the Δ²¹,²² bond. In fermented soy products like Cheonggukjang, microbial β-glucosidases hydrolyze saponins to aglycones, followed by acid-catalyzed dehydrogenation at C-21/C-22 of SSB, yielding SSC [2] [5]. Genetic studies confirm that soybean mutants lacking functional Sg-5 (chromosome 15) fail to produce SSA, diverting flux toward SSB and its derivatives like SSC [1] [7].
Table 2: Key Enzymes and Genes in Soyasapogenol Biosynthesis
Enzyme/Gene | Function | Product |
---|---|---|
β-Amyrin synthase | Cyclizes 2,3-oxidosqualene | β-Amyrin |
CYP93E1 | Hydroxylates β-amyrin at C-24 | Soyasapogenol B |
CYP72A69 | Hydroxylates at C-22 | Soyasapogenol A precursor |
Sg-1 (UGT73P10) | Adds arabinose to C-3 sugar chain | Acetylated saponins |
sg-5 mutant | Blocks SSA formation | Increases SSB/SSC pool |
Following ingestion, Soyasapogenol C undergoes extensive phase I and II metabolism in mammals. In vivo studies in rats reveal that orally administered SSC is absorbed rapidly (Tₘₐₓ = 2 hours) with bioavailability exceeding 60% [3]. Hepatic metabolism generates 15+ metabolites identified via UPLC/Q-TOF–MS/MS, including:
SSC also exhibits pH-dependent isomerization in aqueous environments. Under alkaline conditions, ring E undergoes reversible aldol condensation, converting SSC to Soyasapogenol B (SSB) or dehydrosoyasapogenol B. In acidic milieus (e.g., gastric fluid), SSC remains stable but may form C-24 esters [4] [9]. This dynamic equilibrium impacts bioactivity, as SSB activates AMPK less potently than SSC [2] [5].
Table 3: Major Metabolites of Soyasapogenol C in Mammalian Systems
Metabolite Class | Modification Site | Enzymatic Pathway |
---|---|---|
Epoxides | C-21/C-22 double bond | CYP3A4-mediated oxidation |
15-Keto derivatives | C-15 hydroxylation + oxidation | Alcohol dehydrogenases |
Glucuronides | C-3 or C-24 hydroxyls | UGT1A1/2B7 |
Sulfated conjugates | C-3 hydroxyl | SULT2A1 |
Cysteine adducts | C-22 (Michael addition) | Glutathione S-transferases |
Structurally, Soyasapogenol C shares the oleanane core with Soyasapogenols A (SSA) and B (SSB) but diverges in ring E functionalization:
Functionally, SSC’s lack of C-22 oxygen prevents glycosylation, making it a terminal aglycone. While SSA and SSB saponins influence flavor and gut-level bioactivities (e.g., bile acid sequestration), SSC acts systemically. It outperforms SSB as an AMPK/PPARα dual activator (binding affinity: -9.2 kcal/mol vs. -8.5 kcal/mol for PPARα) due to optimal hydrophobic contact with receptor pockets [2] [5]. In hepatic steatosis models, SSC reduces triglyceride accumulation by 68% versus 42% for SSB by upregulating fatty acid oxidation genes (CPT1A, ACOX1) [5].
Table 4: Comparative Properties of Soyasapogenol Aglycones
Property | Soyasapogenol A (SSA) | Soyasapogenol B (SSB) | Soyasapogenol C (SSC) |
---|---|---|---|
Ring E Features | 21,22-cis diol | 21-OH, saturated C-22 | Δ²¹,²² double bond |
Glycosylation Sites | C-3, C-22 | C-3, C-24 | C-3, C-24 |
Taste Contribution | Bitter/astringent | Neutral | Neutral |
Bioavailability | Low (<20%) | Moderate (~40%) | High (>60%) |
Key Bioactivity | Hepatoprotection | Anti-inflammatory | AMPK/PPARα activation |
Solubility | Hydrophilic | Moderate | Lipophilic |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2